molecular formula C6H2BrClN2 B567133 3-broMo-5-chloropyridine-4-carbonitrile CAS No. 1335052-66-8

3-broMo-5-chloropyridine-4-carbonitrile

Cat. No.: B567133
CAS No.: 1335052-66-8
M. Wt: 217.45
InChI Key: BHCKYDNBZYMFEL-UHFFFAOYSA-N
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Description

3-bromo-5-chloropyridine-4-carbonitrile is a heterocyclic organic compound with the molecular formula C6H2BrClN2. It is a derivative of pyridine, featuring bromine, chlorine, and nitrile functional groups. This compound is of interest in various fields of chemical research and industry due to its unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5-chloropyridine-4-carbonitrile typically involves halogenation and nitrile formation reactions. One common method includes the bromination of 5-chloropyridine-4-carbonitrile using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

3-bromo-5-chloropyridine-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-bromo-5-chloropyridine-4-carbonitrile is utilized in several scientific research applications:

    Chemistry: As a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: In the development of bioactive molecules and pharmaceuticals.

    Medicine: As an intermediate in the synthesis of potential therapeutic agents.

    Industry: In the production of agrochemicals, dyes, and materials science.

Mechanism of Action

The mechanism of action of 3-bromo-5-chloropyridine-4-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitrile group can participate in hydrogen bonding or act as an electrophile in biochemical reactions. The bromine and chlorine atoms can influence the compound’s reactivity and binding affinity to molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-5-chloropyridine-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in targeted synthesis and specialized applications .

Properties

IUPAC Name

3-bromo-5-chloropyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClN2/c7-5-2-10-3-6(8)4(5)1-9/h2-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHCKYDNBZYMFEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Br)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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